9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate is a useful research compound. Its molecular formula is C24H22N2O6 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate' involves the protection of the hydroxyl groups on the chiral center, followed by the coupling of the protected chiral alcohol with the amine group of the fluorenylmethyl carbamate. The nitro group on the phenyl ring is introduced through a nitration reaction. The final step involves the deprotection of the hydroxyl groups to obtain the desired compound.
Starting Materials
Fluorene, N-Boc-1,3-propanediol, 4-nitrophenol, Thionyl chloride, Triethylamine, N,N-Dimethylformamide, Diisopropylethylamine, N-Hydroxysuccinimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, N-Fluorenylmethyl chloroformate, Sodium bicarbonate, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate
Reaction
1. Protection of the chiral center: N-Boc-1,3-propanediol is reacted with thionyl chloride and triethylamine in N,N-dimethylformamide to obtain the corresponding acid chloride. This is then reacted with the chiral center to obtain the protected chiral alcohol., 2. Nitration: 4-nitrophenol is nitrated using a mixture of nitric acid and sulfuric acid to obtain 4-nitrophenyl nitrate., 3. Coupling: The protected chiral alcohol is coupled with N-fluorenylmethyl chloroformate in the presence of diisopropylethylamine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to obtain the protected chiral carbamate., 4. Deprotection: The protected chiral carbamate is deprotected using sodium bicarbonate and methanol to obtain the desired compound, which is purified using column chromatography., 5. Final purification: The crude product is dissolved in ethyl acetate and washed with hydrochloric acid and sodium hydroxide to remove any impurities. The product is then dried and purified using column chromatography.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-13-22(23(28)15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23,27-28H,13-14H2,(H,25,29)/t22-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFYVABOZHUKTN-DHIUTWEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(C4=CC=C(C=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CO)[C@@H](C4=CC=C(C=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.